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Executive Summary
First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-

methylamide, commonly known as the Weinreb amide, has become an indispensable tool in

organic synthesis.[1][2] Its remarkable stability and predictable reactivity have addressed a

long-standing challenge in carbonyl chemistry: the controlled synthesis of ketones and

aldehydes from carboxylic acid derivatives. This whitepaper provides a comprehensive

technical overview of the discovery, history, mechanism, synthesis, and diverse applications of

Weinreb amides, with a particular focus on their role in drug discovery and development.

Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are

presented to serve as a practical guide for researchers in the field.

Discovery and Historical Context
Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using highly reactive

organometallic reagents, such as Grignard or organolithium reagents, was often plagued by

over-addition, leading to the formation of undesired tertiary alcohols.[1][3] Even with careful

control of stoichiometry, this side reaction was difficult to suppress. The breakthrough came

when Steven M. Weinreb and Steven Nahm at Pennsylvania State University developed the N-

methoxy-N-methylamide as a novel acylating agent.[1][2][4] Their seminal publication in

Tetrahedron Letters described a method to readily prepare these amides and demonstrated
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their clean conversion to ketones upon reaction with organometallic reagents, and to aldehydes

upon reduction with hydrides.[1][4] This discovery provided a robust and general solution to a

fundamental problem in organic synthesis, solidifying the Weinreb amide as a key functional

group in the chemist's toolkit.[1][2]

The Key to Selectivity: The Reaction Mechanism
The unique reactivity of the Weinreb amide is attributed to the formation of a stable, five-

membered chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon.

[5] This intermediate is stabilized by the coordination of the metal cation (from the

organometallic reagent or hydride) between the carbonyl oxygen and the N-methoxy oxygen.[1]

[5] This chelation prevents the collapse of the tetrahedral intermediate and subsequent

elimination of the N-methoxy-N-methylamine group, which would regenerate a reactive

carbonyl species susceptible to a second nucleophilic attack. The stable intermediate persists

at low temperatures until an aqueous workup, during which it hydrolyzes to afford the desired

ketone or aldehyde.[1]

Mechanism of Weinreb Ketone Synthesis

Synthesis of Weinreb Amides
Weinreb amides can be readily prepared from a variety of carboxylic acid derivatives, most

commonly from acid chlorides and carboxylic acids themselves.

From Acid Chlorides
The original and still widely used method involves the reaction of an acid chloride with N,O-

dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or

triethylamine.[6] The reaction is typically performed in a chlorinated solvent like

dichloromethane at 0 °C to room temperature and generally proceeds in high yields.

From Carboxylic Acids
Direct conversion of carboxylic acids to Weinreb amides is often preferred to avoid the

preparation of the corresponding acid chloride. This is achieved using a variety of coupling

reagents. Common examples include:

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)[7]
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Dicyclohexylcarbodiimide (DCC)[7]

Propylphosphonic anhydride (T3P)

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)[4]

These methods offer mild reaction conditions and are compatible with a wide range of

functional groups, including those found in sensitive substrates like N-protected amino acids.

Reactivity and Synthetic Applications
The primary utility of Weinreb amides lies in their conversion to ketones and aldehydes.

Synthesis of Ketones
Weinreb amides react cleanly with a broad range of organometallic reagents, including

Grignard reagents (RMgX) and organolithium reagents (RLi), to produce ketones in high yields.

[3][8] The reaction is generally tolerant of various functional groups, making it a powerful tool in

complex molecule synthesis.[9]

Synthesis of Aldehydes
Reduction of Weinreb amides with hydride reagents, such as lithium aluminum hydride (LiAlH₄)

or diisobutylaluminum hydride (DIBAL-H), provides a reliable method for the synthesis of

aldehydes.[1][5] The reaction proceeds via the same stable chelated intermediate, thus

preventing over-reduction to the corresponding alcohol.

Quantitative Data Summary
The following tables summarize typical yields for the synthesis of Weinreb amides and their

subsequent conversion to ketones and aldehydes, highlighting the efficiency and broad

applicability of this methodology.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
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Carboxyli
c Acid
Substrate

Coupling
Reagent

Base Solvent Temp (°C) Time (h) Yield (%)

Benzoic

Acid

P[N(CH₃)

(OCH₃)]₃
- Toluene 60 1 >95

Pivalic Acid
P[N(CH₃)

(OCH₃)]₃
- Toluene 60 1.5 >95

(E)-

Cinnamic

Acid

P[N(CH₃)

(OCH₃)]₃
- Toluene 60 1 >95

Adipic Acid
P[N(CH₃)

(OCH₃)]₃
- Toluene 60 1.5 >95

N-Boc-L-

Alanine
DMT-MM NMM CH₃CN RT 12 85

4-

Bromobenz

oic Acid

T3P DBU EtOAc RT 2 92

Cyclohexa

necarboxyli

c Acid

BOP Et₃N CH₂Cl₂ RT 12 88

Table 2: Synthesis of Ketones from Weinreb Amides
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Weinreb
Amide
Substrate

Organom
etallic
Reagent

Solvent Temp (°C) Time (h) Product Yield (%)

N-

methoxy-

N-

methylbenz

amide

3-

Fluorophen

ylmagnesiu

m chloride

Toluene 25 0.5

3-

Fluorobenz

ophenone

95

N-

methoxy-

N-methyl-

4-

cyanobenz

amide

4-

Methoxyph

enylmagne

sium

bromide

THF 0 to 25 1

4-Cyano-

4'-

methoxybe

nzophenon

e

91

N-

methoxy-

N-methyl-

2-

thiophenec

arboxamid

e

Phenyllithiu

m
Et₂O -78 to 0 1

2-

Benzoylthi

ophene

85

N-

methoxy-

N-

methylacet

amide

n-

Butyllithium
THF -78 0.5

2-

Hexanone
90

N-

methoxy-

N-methyl-

(E)-

cinnamami

de

Methylmag

nesium

bromide

THF 0 1

(E)-4-

Phenyl-3-

buten-2-

one

88

Table 3: Synthesis of Aldehydes from Weinreb Amides
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Weinreb
Amide
Substrate

Hydride
Reagent

Solvent Temp (°C) Time (h) Product Yield (%)

N-

methoxy-

N-methyl-

4-

bromobenz

amide

DIBAL-H Toluene 0 1

4-

Bromobenz

aldehyde

85

N-

methoxy-

N-methyl-

3,5-

dibromobe

nzamide

DIBAL-H Toluene 0 1

3,5-

Dibromobe

nzaldehyd

e

82

N-

methoxy-

N-methyl-

4-

methoxybe

nzamide

DIBAL-H Toluene 0 1

4-

Methoxybe

nzaldehyd

e

89

N-

methoxy-

N-

methylcycl

ohexaneca

rboxamide

LiAlH₄ THF 0 2

Cyclohexa

necarboxal

dehyde

80

N-

methoxy-

N-methyl-

2,5-

dimethylbe

nzamide

DIBAL-H Toluene 0 1

2,5-

Dimethylbe

nzaldehyd

e

75

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
General Procedure for the Synthesis of a Weinreb Amide
from a Carboxylic Acid using DMT-MM
To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride

(1.1 equiv) in an appropriate solvent (e.g., acetonitrile or an alcohol) that dissolves 4-(4,6-

dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), is added DMT-MM (1.1

equiv) at room temperature.[4] The reaction mixture is stirred for the appropriate time (typically

2-12 hours) until the starting material is consumed, as monitored by thin-layer chromatography

(TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken

up in an organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated

aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered,

and concentrated in vacuo. The crude product can be purified by column chromatography on

silica gel to afford the pure Weinreb amide.

General Procedure for the Synthesis of a Ketone from a
Weinreb Amide using a Grignard Reagent
A solution of the Weinreb amide (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or

diethyl ether) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). The

Grignard reagent (1.1-1.5 equiv, as a solution in THF or diethyl ether) is added dropwise to the

stirred solution. The reaction mixture is stirred at 0 °C for a specified time (typically 0.5-2 hours)

and then allowed to warm to room temperature. The reaction is monitored by TLC for the

disappearance of the starting material. Upon completion, the reaction is carefully quenched by

the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then extracted with

an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine,

dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The

resulting crude ketone can be purified by flash column chromatography.[6]

Applications in Drug Discovery and Development
The reliability and functional group tolerance of the Weinreb amide chemistry have made it a

valuable strategy in the synthesis of complex pharmaceutical agents.
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Remdesivir (Antiviral): A Weinreb amide approach was crucial in the kilogram-scale

synthesis of a key intermediate for the antiviral drug Remdesivir, which is used in the

treatment of COVID-19.[1][7][10] This method successfully eliminated over-addition side

reactions that were problematic in previous synthetic routes.[1]

Tamoxifen (Anticancer): In the synthesis of the breast cancer drug Tamoxifen, a continuous-

flow process utilizing a Weinreb amide for the preparation of a key ketone intermediate was

developed. This process afforded the intermediate in excellent yield (97%) on a multigram

scale.[3]

Ataluren (Muscular Dystrophy): The synthesis of Ataluren, a drug for the treatment of

muscular dystrophy, has been shown to involve the arylation of an N-methoxy-N-

methylamide derivative to furnish a key biaryl ketone intermediate.[6]

Adapalene (Acne Treatment): A Weinreb amide has been utilized in the synthesis of

Adapalene, a topical retinoid for acne treatment, to form a heterocyclic ketone.[6]

Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of Weinreb

amide chemistry.

Weinreb Amide

R-C(=O)-N(OCH₃)CH₃

R = Alkyl, Aryl, etc.

Variable R group

Carbonyl Group N-methoxy-N-methylamide

Characteristic Moiety

Click to download full resolution via product page

General Structure of a Weinreb Amide
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Carboxylic Acid / Acid Chloride

Weinreb Amide Synthesis
(e.g., with HN(OCH₃)CH₃, base/coupling agent)

Weinreb Amide

Ketone Synthesis
(Grignard or Organolithium Reagent)

Aldehyde Synthesis
(LiAlH₄ or DIBAL-H)

Ketone Aldehyde

Click to download full resolution via product page

Synthetic Workflow Utilizing Weinreb Amides

Conclusion
The discovery of the Weinreb amide represents a landmark achievement in organic synthesis.

Its ability to undergo clean, high-yielding, and predictable reactions with a wide range of

nucleophiles has made it an invaluable tool for the construction of ketones and aldehydes. The

stability of the chelated tetrahedral intermediate is the key to overcoming the persistent

problem of over-addition that plagues other acylation methods. For researchers, scientists, and

drug development professionals, a thorough understanding of Weinreb amide chemistry is

essential for the efficient and controlled synthesis of complex molecules. The methodologies

and data presented in this guide underscore the continued importance and broad utility of the

Weinreb amide in both academic research and industrial applications, particularly in the quest

for novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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